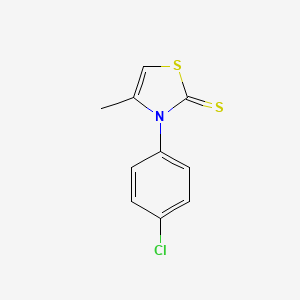
4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a diethylamino group, and a benzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-(m-tolyl)-1H-1,2,4-triazole-5-thiol. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic materials
作用機序
The mechanism of action of 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
- 4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl
- N,N’-Bis[4-di(m-tolyl)aminophenyl]-N,N’-diphenylbenzidine
Uniqueness
Compared to similar compounds, 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and diethylamino group contribute to its versatility in chemical reactions and potential therapeutic applications .
特性
CAS番号 |
478256-08-5 |
|---|---|
分子式 |
C20H23N5S |
分子量 |
365.5 g/mol |
IUPAC名 |
4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5S/c1-4-24(5-2)18-11-9-16(10-12-18)14-21-25-19(22-23-20(25)26)17-8-6-7-15(3)13-17/h6-14H,4-5H2,1-3H3,(H,23,26)/b21-14+ |
InChIキー |
QJXWVNACNMBCEE-KGENOOAVSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


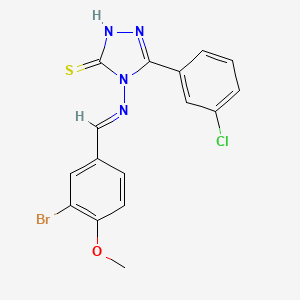
![7-Benzyl-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047689.png)
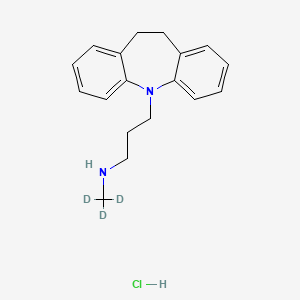
![8-(Ethylsulfanyl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047694.png)
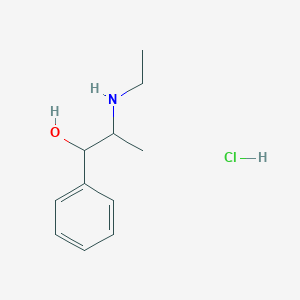

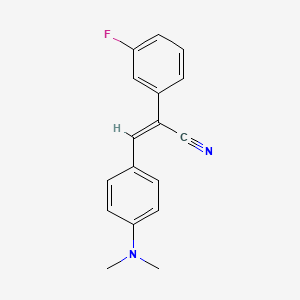

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12047720.png)
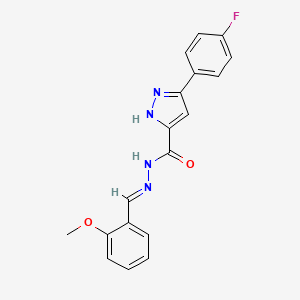

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12047737.png)
![4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide](/img/structure/B12047744.png)
